Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate
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Overview
Description
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ester functional group
Scientific Research Applications
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Safety and Hazards
Future Directions
While specific future directions for Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate were not found, a study on a series of novel 2-(pyridin-2-yl) pyrimidine derivatives showed promising anti-fibrotic activities . This suggests potential future research directions in the development of novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
The compound “Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate” contains a pyridine ring, which is a common structure in many biologically active compounds. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The bromine atom on the pyridine ring could potentially undergo nucleophilic substitution reactions, allowing the compound to bind to its target. The ester group (-COOEt) could undergo hydrolysis in the body, possibly leading to the release of "3-(4-bromopyridin-2-yl)-2-oxopropanoic acid" .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete (ADME) it. The presence of the ethyl ester group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The exact molecular and cellular effects of “this compound” are unknown without specific studies. Based on the biological activities of similar compounds, it might have potential therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The bromine atom might make the compound susceptible to photodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate typically involves the reaction of 4-bromopyridine with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation, where the reactants are combined in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Comparison with Similar Compounds
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can be compared with other pyridine derivatives, such as:
Ethyl 3-(4-chloropyridin-2-yl)-2-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-(4-fluoropyridin-2-yl)-2-oxopropanoate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 3-(4-methylpyridin-2-yl)-2-oxopropanoate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its reactivity and applications.
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence its biological activity.
Properties
IUPAC Name |
ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)6-8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKXFZMKEKZFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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